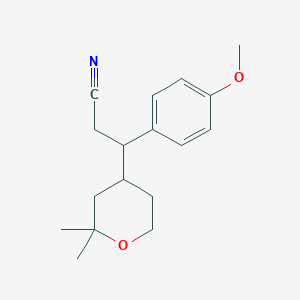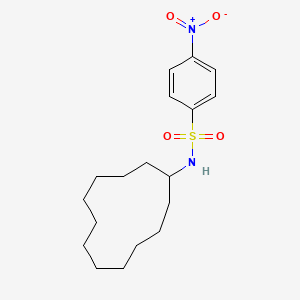
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FNBS has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases. In We will also discuss the advantages and limitations of using FNBS in lab experiments and list future directions for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain signaling pathways. By inhibiting COX-2, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal studies, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation and pain, as well as inhibit tumor growth. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one limitation of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. Another area of interest is the exploration of the mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, particularly its interactions with COX-2. Additionally, further studies are needed to fully understand the potential benefits and risks of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in the treatment of various diseases.
Métodos De Síntesis
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized by reacting 4-fluoroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through recrystallization. The yield of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is typically around 70%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPTNLDTVYEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)

![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)
![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)